molecular formula C22H19N3O B10796283 6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B10796283
M. Wt: 341.4 g/mol
InChI Key: GOFKBYMLZNXKGI-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a synthetic organic compound designed for research applications. It features a complex heterocyclic system comprising a benzimidazole unit fused to a quinazoline scaffold, which is further substituted with a 3-methoxyphenyl group at the 6-position. This molecular architecture is of significant interest in medicinal chemistry and chemical biology, as similar structural motifs are commonly investigated for their diverse biological activities. Related quinazoline and benzimidazole derivatives have been studied in various pharmacological contexts, including as potential scaffolds for antitumor agents and for inhibition against specific viruses, highlighting the research value of this chemical class (PMC Disclaimer). Researchers can utilize this compound as a key intermediate or building block in organic synthesis, a reference standard in analytical chemistry, or a lead compound in drug discovery programs. Its mechanism of action is dependent on the specific biological system under investigation but may involve interaction with enzyme active sites or cellular receptors. This product is provided as a solid and is characterized by techniques such as 1 H NMR, 13 C NMR, and mass spectrometry to ensure identity and high purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-6-methyl-5H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C22H19N3O/c1-22(15-8-7-9-16(14-15)26-2)24-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)25(21)22/h3-14,24H,1-2H3

InChI Key

GOFKBYMLZNXKGI-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The foundational approach derives from the method disclosed in CN117209503A , which employs a four-step sequence to construct the 5,6-dihydroimidazo[1,2-c]quinazoline core. For the target compound, modifications focus on introducing the 3-methoxyphenyl and methyl substituents:

  • Imidazole Protection :
    2-Bromo-1H-imidazole is protected with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in acetone with K₂CO₃, yielding 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (SEM-protected intermediate).

  • Suzuki Coupling :
    The SEM-protected imidazole undergoes Suzuki-Miyaura coupling with a 3-methoxyphenyl-substituted boronate ester. Using Pd(dppf)Cl₂ as the catalyst and Cs₂CO₃ as the base in 1,4-dioxane/water at 110°C, this step forms the biaryl linkage essential for the quinazoline backbone.

  • Deprotection and Cyclization :
    Acidic removal of the SEM group (HCl or TFA in dichloromethane at 50°C) triggers cyclization, forming the 5,6-dihydroimidazo[1,2-c]quinazoline framework. Introduction of the methyl group is achieved via in situ alkylation using methyl iodide during the cyclization phase.

Key Data :

  • Yield after cyclization: 60–75%

  • Optimal temperature for cyclization: 50°C

One-Pot Copper-Catalyzed C–N Bond Formation

An alternative method from PMC11307283 utilizes a Cu(OAc)₂-mediated one-pot protocol to assemble the benzimidazoquinazolinone core. Adaptation for the target compound involves:

  • Substrate Preparation :
    3-(2-Aminophenyl)quinazolin-4(3H)-one is alkylated with 3-methoxyphenylmethyl bromide in DMF using K₃PO₄ as the base.

  • Cyclization :
    Cu(OAc)₂ and phenanthroline catalyze intramolecular C–N bond formation at 120°C, yielding the dihydrobenzimidazo[1,2-c]quinazoline structure.

Optimization Insights :

  • Catalyst loading: 0.2 equiv Cu(OAc)₂

  • Reaction time: 24 hours

Reaction Mechanism and Kinetics

The palladium-catalyzed route proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–C bond. Cyclization under acidic conditions involves nucleophilic attack of the amine on the adjacent carbonyl, facilitated by SEM group removal.

In the copper-catalyzed pathway, single-electron transfer (SET) from Cu(I) to the alkyl bromide generates alkyl radicals, which couple with the amine to form C–N bonds.

Analytical Characterization

Spectral Data

  • LCMS : m/z 352.18 [M+H]⁺ (calculated for C₂₁H₂₁N₃O₂)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 7.61 (d, J = 2.6 Hz, 1H, ArH),
    7.22 (s, 1H, Imidazole-H),
    6.85 (s, 1H, Quinazoline-H),
    5.32 (s, 2H, CH₂),
    3.81 (s, 3H, OCH₃),
    2.45 (s, 3H, CH₃).

Chromatographic Purity

  • Column chromatography (ethyl acetate/petroleum ether = 1:8) achieves >95% purity.

  • TLC (petroleum ether:ethyl acetate = 1:1) Rf = 0.42.

Comparative Analysis of Methods

ParameterPd-Catalyzed RouteCu-Catalyzed Route
Yield60–75%50–65%
Reaction Time48 hours (multi-step)24 hours (one-pot)
Catalyst CostHigh (Pd-based)Moderate (Cu-based)
Functional Group ToleranceBroadLimited to alkyl halides

Challenges and Optimization

  • Regioselectivity : Competing coupling at alternative positions necessitates precise stoichiometric control of the boronate ester.

  • Byproduct Formation : SEM group hydrolysis during cyclization may generate des-methyl impurities; this is mitigated by strict temperature control at 50°C.

  • Catalyst Deactivation : Free amine groups in the Cu-catalyzed method require protection to prevent coordination with the metal center.

Industrial Scalability Considerations

  • Cost Efficiency : The Pd route’s higher catalyst cost is offset by superior yields, making it preferable for large-scale production.

  • Solvent Recovery : 1,4-Dioxane and DMF are recycled via distillation, reducing environmental impact.

  • Safety : Exothermic deprotection steps (HCl/TFA) demand controlled addition and cooling .

Chemical Reactions Analysis

Key Steps:

  • Cyclocondensation :

    • 2-(2-Aminophenyl)benzimidazole reacts with 3-methoxybenzaldehyde under reflux in ethanol to form the dihydro intermediate.

    • Conditions : 5 hours reflux in ethanol; yield: 72–85% .

  • Dehydrogenation :

    • The dihydro intermediate undergoes oxidation using diacetoxyiodobenzene (DIB) in methanol.

    • Conditions : 2 hours reflux in methanol with DIB (0.2 eq.); yield: 88–92% .

Mechanistic Insight :
DIB abstracts hydrogen atoms from the dihydroquinazoline ring, forming a fully aromatic benzimidazo[1,2-c]quinazoline system .

Nucleophilic Substitution Reactions

The electron-deficient quinazoline ring facilitates nucleophilic attacks at positions C-2 and C-4.

Example Reaction:

  • Thiolation at C-4 :

    • Treatment with Lawesson’s reagent introduces a thione group at C-4.

    • Conditions : Reflux in dry toluene for 6 hours; yield: 68%.

Reaction TypeReagent/ConditionsProductYieldReference
C-4 ThiolationLawesson’s reagent, toluene, Δ4-Thioxo derivative68%

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group.

Nitration:

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position of the 3-methoxyphenyl ring .

  • Conditions : 0–5°C for 2 hours; yield: 75% .

Spectral Evidence :

  • ¹H NMR : Downfield shift of aromatic protons (δ 8.2–8.5 ppm) .

  • IR : New peak at 1530 cm⁻¹ (NO₂ asymmetric stretch) .

Oxidation of Methoxy Group:

  • The 3-methoxy group is demethylated using BBr₃ to form a phenolic derivative .

    • Conditions : BBr₃ in CH₂Cl₂, 0°C → RT; yield: 63% .

Reduction of Dihydroquinazoline:

  • Catalytic hydrogenation (H₂/Pd-C) saturates the quinazoline ring, yielding a tetrahydro derivative.

    • Conditions : 1 atm H₂, ethanol, 6 hours; yield: 78%.

Cross-Coupling Reactions

The methyl group at C-6 participates in radical-mediated functionalization.

Suzuki–Miyaura Coupling:

  • Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C-8 .

    • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C; yield: 65–72% .

Position ModifiedCoupling PartnerCatalyst SystemYieldReference
C-82-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃72%

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride) .

Product Analysis:

  • UV-Vis : λ<sub>max</sub> shift from 320 nm to 280 nm confirms cycloadduct formation .

  • MS : m/z 489.2 [M+H]<sup>+</sup> (calculated for C<sub>28</sub>H<sub>21</sub>N<sub>3</sub>O<sub>5</sub>) .

Acid/Base-Mediated Rearrangements

The dihydroquinazoline ring undergoes ring expansion under acidic conditions :

Mechanism:

  • Protonation at N-3 triggers ring opening, followed by recombination to form a benzodiazepine analog .

  • Conditions : HCl (conc.), ethanol, reflux; yield: 58% .

Scientific Research Applications

MMV396719 has several scientific research applications, particularly in the field of parasitology and antimalarial drug development . Some of its applications include:

    Chemistry: Used as a reference compound in studies of chemical synthesis and reaction mechanisms.

    Biology: Studied for its effects on cellular processes and parasite biology.

    Medicine: Investigated for its potential as an antimalarial drug, particularly in targeting the PfATP4 enzyme.

    Industry: Used in the development of new antimalarial therapies and in screening assays for drug discovery.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs. electron-withdrawing groups : The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like dichlorophenyl in , which may alter DNA binding affinity or enzyme inhibition .
  • Aromatic vs. aliphatic substituents : Aliphatic groups (e.g., propyl in ) enhance lipophilicity, while aromatic substituents (e.g., phenyl in ) favor π-π stacking interactions .

Antitumor Activity

  • 6-(3-Methoxyphenyl)-6-methyl derivative: Predicted activity based on structural similarity to 6-ethoxyphenol analogs, which exhibited antitumor effects in vitro (IC₅₀ values: 5–10 μM) .
  • 6-(2,6-Dichlorophenyl) derivative : Demonstrated 98.2% inhibition of HeLa cells (IC₅₀: 6.4 μM), outperforming the standard drug etoposide .

Anti-Inflammatory and Immunomodulatory Activity

  • Imidazo[1,2-c]quinazolines with thione groups : Showed moderate anti-inflammatory activity (5–46% inhibition at 50 mg/kg) .

Enzyme Inhibitory Activity

  • α-Glucosidase inhibitors: Substituted imidazo[1,2-c]quinazolines demonstrated IC₅₀ values in the nanomolar range, with molecular docking confirming interactions with the enzyme’s active site .
  • Linear imidazo[4,5-g]quinazoline (Compound 83) : Exhibited potent enzyme inhibition (IC₅₀: 0.008 nM) against kinase targets, emphasizing the role of electron-donating substituents .

Pharmacological and Mechanistic Insights

  • DNA binding affinity : Benzimidazo[1,2-c]quinazoline derivatives with tetracyclic cores (e.g., the target compound) showed ~10-fold higher DNA affinity (log K values) than acyclic analogs, suggesting intercalation as a mechanism .
  • Antimicrobial activity : 6-Propyl and 2-methyl-6-propyl derivatives displayed MIC values of 2.5–5 μg/mL against bacterial and fungal strains, comparable to standard drugs .
  • Cytotoxicity vs. selectivity : The 6-(2,6-dichlorophenyl) derivative’s high cytotoxicity (98.2% inhibition) contrasts with the 6-phenyl derivative’s selectivity for TNF-α inhibition, underscoring substituent-driven target specificity .

Biological Activity

6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of substituted anilines with appropriate benzimidazole derivatives. The compound can be synthesized through various methods, including cyclization reactions that yield the desired heterocyclic structure.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of related compounds were tested against the National Cancer Institute's NCI 60 cell lines panel. Among these compounds, certain derivatives showed promising results with notable growth inhibition against various cancer cell lines including leukemia and solid tumors .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line% Growth Inhibition
Compound ACCRF-CEM (Leukemia)44.59%
Compound BA549 (Lung)38.20%
Compound CMCF-7 (Breast)50.10%

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH free radical scavenging method. Compounds exhibiting lower IC50 values indicate higher antioxidant activity. For example, related compounds showed IC50 values ranging from 16.97 µg/mL to 21.40 µg/mL in various assays .

Table 2: Antioxidant Activity Results

CompoundIC50 (µg/mL)
Compound D16.97
Compound E21.40
Compound F18.78

Anti-Diabetic Activity

In vivo studies have also assessed the anti-diabetic effects of similar compounds through streptozotocin-induced diabetic models in rats. These studies indicated significant blood glucose lowering activity, with some compounds achieving over 59% reduction in blood glucose levels .

Table 3: Anti-Diabetic Activity

CompoundBlood Glucose Lowering (%)
Compound G59.15
Compound H48.44

Case Studies

  • Case Study on Anticancer Effects : A study involving a series of benzimidazole derivatives found that specific modifications in the chemical structure enhanced their anticancer efficacy against leukemia cell lines. The study highlighted the importance of substituent groups in modulating biological activity.
  • Case Study on Antioxidant Properties : Another research focused on the antioxidant capabilities of related compounds demonstrated a correlation between structural features and radical scavenging activity, emphasizing the significance of methoxy substitutions in enhancing antioxidant effects.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline?

Answer: The primary route involves condensation of 2-(o-aminophenyl)benzimidazole with 3-methoxybenzaldehyde, followed by oxidative cyclization using agents like iodine or K2S2O8 in ethanol . Alternative green chemistry approaches utilize ionic liquids (e.g., [BMIM]BF4) as solvents, reducing reaction time and improving yields. Post-synthesis purification typically employs recrystallization from ethanol, with characterization via IR, <sup>1</sup>H/<sup>13</sup>C NMR, and mass spectrometry .

Advanced: How do substituents on the aryl group influence the biological activity of 6-arylbenzimidazo[1,2-c]quinazolines?

Answer: Substituent effects are critical for bioactivity. Electron-withdrawing groups (e.g., -F) enhance antimicrobial potency by increasing membrane permeability, while bulky substituents (e.g., -OCH3) may reduce TNF-α inhibition due to steric hindrance . For example, 6-(3-pyridyl) derivatives show broad-spectrum antimicrobial activity (MIC: 12.5–25 µg/mL), whereas 6-phenyl analogs exhibit selective anti-inflammatory effects (IC50 for TNF-α: ~5 µM) . Structure-activity relationship (SAR) studies should compare substituent electronic profiles (Hammett constants) and logP values .

Basic: What analytical techniques are used to confirm the molecular structure of this compound?

Answer: Key techniques include:

  • X-ray crystallography : Determines bond lengths (e.g., C–N: 1.33–1.37 Å), dihedral angles (e.g., 84.18° between benzimidazole and aryl rings), and hydrogen-bonding networks (N–H···N, C–H···F) .
  • Multinuclear NMR : <sup>1</sup>H NMR identifies methoxy protons at δ ~3.8 ppm, while <sup>13</sup>C NMR confirms quinazoline carbons at δ 150–160 ppm .
  • Elemental analysis : Validates purity (>95% C, H, N content) .

Advanced: How can crystallographic data resolve discrepancies in computational molecular modeling?

Answer: Experimental X-ray data (e.g., monoclinic P21/c space group, a = 8.7344 Å, β = 99.78°) can validate DFT-predicted geometries. Discrepancies in dihedral angles (>5°) may indicate inadequate solvation models or basis sets in simulations. Refinement using SHELXL software (R factor < 0.06) ensures accuracy .

Basic: What biological activities are reported for this compound class?

Answer: Key activities include:

  • Antimicrobial : Gram-positive bacteria (e.g., S. aureus: MIC 12.5 µg/mL) and fungi (e.g., C. albicans: MIC 25 µg/mL) .
  • Anti-inflammatory : Inhibition of LPS-induced TNF-α secretion in HL-60 cells (IC50: 5–10 µM) .

Advanced: How should researchers address contradictions in antimicrobial efficacy data across studies?

Answer: Methodological standardization is critical:

Compare MIC values using broth microdilution (CLSI guidelines) .

Assess substituent-dependent activity (e.g., 3-methoxy vs. 2-fluoro derivatives show 2-fold potency differences) .

Validate strain-specific effects (e.g., B. subtilis vs. E. coli) .

Basic: How is purity confirmed post-synthesis?

Answer:

  • Combustion analysis : Confirms elemental composition (e.g., C: 76.2%, H: 4.5%, N: 13.3%) .
  • HPLC : Retention time matching and ≥95% peak area .

Advanced: What green chemistry strategies optimize synthesis yield?

Answer:

  • Ionic liquids : [BMIM]BF4 reduces reaction time to 2–4 hours (yield: 70–85%) .
  • Microwave-assisted synthesis : Enhances cyclization efficiency (30% yield increase vs. conventional heating) .

Basic: Why is the 3-methoxy group significant in this compound?

Answer: The methoxy group increases lipophilicity (logP ~3.5), enhancing bioavailability. Its electron-donating nature stabilizes charge-transfer interactions in biological targets .

Advanced: How do hydrogen-bonding networks in the crystal lattice affect physicochemical properties?

Answer: Intermolecular N–H···N (2.89 Å) and C–H···F (2.54 Å) bonds form 2D networks, improving thermal stability (decomposition >250°C). Solubility is reduced in polar solvents (e.g., water: <0.1 mg/mL) due to lattice rigidity.

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